BENGH@ Methodological & Application

Check Availability & Pricing

Application of C4CI4F6 in semiconductor
etching processes

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest |

1,2,3,4-
Compound Name:
Tetrachlorohexafluorobutane

CAS No.: 28107-59-7

Cat. No.: B1297612

. J

An Application Note and Protocol Guide on the Use of Hexafluoro-1,3-butadiene (CaFes) in
Advanced Semiconductor Etching Processes

A Senior Application Scientist's Guide for Researchers and Process Engineers

Foreword: Clarifying the Subject—From CaClsFe to
CaFe

Initial inquiries into the application of 1,2,3,4-Tetrachloro-1,1,2,3,4,4-hexafluorobutane
(C4ClaFs) in semiconductor etching have revealed that this compound is primarily a precursor
for the synthesis of Hexafluoro-1,3-butadiene (CaFs)[1]. It is CaFs that serves as the critical
etchant gas in advanced plasma etching processes[1][2]. Therefore, this guide will focus on the
application and protocols of Hexafluoro-1,3-butadiene (CaFs), the compound of direct relevance
to semiconductor fabrication.

Introduction to Hexafluoro-1,3-butadiene (CasFe) in
Semiconductor Etching

Hexafluoro-1,3-butadiene (CaFs) is a fluorocarbon gas that has become a cornerstone in the
plasma etching of dielectric materials within the semiconductor industry[2]. Its adoption is
largely driven by the increasing demand for high-aspect-ratio (HAR) features in advanced
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integrated circuits, such as 3D NAND and DRAM]|2]. CaFs offers significant advantages over
previously used perfluorocompounds (PFCs) like octafluorocyclobutane (c-CaFs), including
superior etch selectivity and a more favorable environmental profile[3][4].

This document provides a comprehensive overview of the application of CaFe in semiconductor
etching, detailing its physicochemical properties, plasma chemistry, and established protocols
for its use.

Physicochemical Properties of Hexafluoro-1,3-
butadiene (CaFe)

A thorough understanding of the properties of CaFs is essential for its safe and effective use in
a laboratory and manufacturing environment.

Property Value

Chemical Formula CaFs

Molar Mass 162.034 g-mol=1[5]
Appearance Colorless gas|[5]

Boiling Point 6 °C (43 °F; 279 K)[5]
Melting Point -132 °C (-206 °F; 141 K)[5]
CAS Number 685-63-2[2]

Plasma Chemistry and Etching Mechanism of CaFe

The efficacy of CaFe in plasma etching stems from its ability to generate a specific balance of
ions and radicals that enable anisotropic etching of silicon dioxide (SiO2) and silicon nitride
(SizNa).

Radical Formation and Polymerization

In a plasma environment, CaFe dissociates into various fluorocarbon radicals (CFx, where x =
1, 2, 3)[6][7]. These radicals, particularly those with a lower fluorine-to-carbon (F/C) ratio,
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contribute to the formation of a fluorocarbon polymer film on all surfaces within the plasma
chamber[8]. This polymer layer plays a crucial role in the etching process.

Anisotropic Etching Mechanism

Anisotropic etching is achieved through a synergistic interaction between ion bombardment
and the protective fluorocarbon polymer film:

o Polymer Deposition: A thin layer of fluorocarbon polymer continuously deposits on all
exposed surfaces, including the top, bottom, and sidewalls of the feature being etched.

e lon Bombardment: Energetic ions, accelerated towards the substrate by a bias voltage,
preferentially strike the horizontal surfaces at the bottom of the feature. This ion
bombardment has sufficient energy to remove the polymer layer from the bottom of the
feature.

o Surface Etching: Once the polymer is cleared from the bottom, the exposed dielectric
material (e.g., SiOz2) reacts with fluorine radicals in the plasma to form volatile byproducts
(e.g., SiF4), which are then pumped out of the chamber.

o Sidewall Passivation: The polymer film on the sidewalls of the feature is largely unaffected by
the directional ion bombardment and remains in place. This "passivation” layer protects the
sidewalls from lateral etching, resulting in a highly vertical or anisotropic etch profile[3].

The inherent chemical structure of CaFs, with its double bonds, leads to the formation of a more
robust and effective passivation layer compared to saturated fluorocarbons, which is
particularly advantageous for HAR etching[9].

Diagram of the Anisotropic Etching Mechanism with CaFs
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Caption: Workflow of anisotropic etching using CaFe plasma.
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Experimental Protocols for High-Aspect-Ratio (HAR)
Si02 Etching

The following is a generalized protocol for the HAR etching of silicon dioxide using a CaFe-
based plasma chemistry in a capacitively coupled plasma (CCP) reactor. Researchers should
note that optimal parameters will vary depending on the specific etching equipment, feature
geometry, and desired etch characteristics.

Wafer and Chamber Preparation

o Substrate: A silicon wafer with a thermally grown or deposited SiO: layer, patterned with a
suitable hard mask (e.g., amorphous carbon layer - ACL).

e Chamber Cleaning: Prior to processing, perform a standard chamber cleaning procedure
(e.g., with an Oz plasma) to ensure a repeatable process environment.

o Chamber Conditioning: Condition the chamber with the process gases to ensure stable
plasma conditions.

Process Parameters

The following table provides a starting point for process development. The addition of Ar is
used to enhance ion bombardment and control the dissociation of CaFs, while Oz is used to
control the polymer deposition rate.
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Parameter Range Purpose

Primary source of etching and

CaFs Flow Rate 10 - 50 sccm o )
polymerizing species.
Diluent gas, enhances plasma

Ar Flow Rate 50 - 200 sccm N ) )
stability and ion density.
Controls polymer deposition

O:2 Flow Rate 5-30 sccm rate; higher flow reduces
polymer.
Affects ion and radical mean

Chamber Pressure 10 - 50 mTorr free path, influencing
anisotropy.

Source Power (High Controls plasma density and

500 - 1500 W _ _
Frequency) radical generation.

) Controls ion energy and
Bias Power (Low Frequency) 500 - 2000 W o _
directionality.

Influences surface reactions
Substrate Temperature 10-40°C N
and polymer deposition.

Etching Procedure

o Load the wafer into the process chamber.

» Allow the chamber pressure and temperature to stabilize.

« Introduce the process gases (CaFs, Ar, O2) at the specified flow rates.
« Ignite the plasma by applying the source and bias power.

o Etch for the predetermined time to achieve the target depth.

o Extinguish the plasma and pump out the process gases.

e Transfer the wafer out of the chamber.
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Post-Etch Cleaning

After etching, a downstream plasma ashing step with an O2/N2 mixture is typically used to
remove the remaining fluorocarbon polymer and the ACL hard mask.

Process Characterization and Data

The performance of a CaFe etching process is evaluated based on several key metrics.

Etch Rate and Selectivity

The following table presents typical performance data for a CaFe-based etching process
compared to a conventional c-CaFs process.

Parameter CaFelArlO2 Plasma c-CaFs/ArlO2 Plasma
SiO2 Etch Rate ~500 - 800 nm/min ~600 - 900 nm/min
Selectivity to Photoresist High (>10:1) Moderate (~5:1)
Selectivity to Si High (>20:1) Moderate (~10:1)

Note: These values are illustrative and highly dependent on the specific process conditions.

Aspect Ratio Dependent Etching (ARDE)

ARDE, or RIE lag, is a phenomenon where smaller features etch slower than larger
features[10]. CaFe processes can be optimized to minimize ARDE by carefully tuning the gas
chemistry and ion energy to ensure sufficient radical and ion flux to the bottom of high-aspect-
ratio features.

Safety and Handling of Hexafluoro-1,3-butadiene
(CaFe)

CaFe is a toxic and flammable gas and must be handled with extreme caution in a well-
ventilated area[11][12][13][14][15].

Hazards
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« Inhalation: Toxic if inhaled, may cause respiratory irritation[11].
o Flammability: May form explosive mixtures with air[11].

o Pressurized Gas: Contains gas under pressure; may explode if heated[11].

Personal Protective Equipment (PPE)

» Respiratory Protection: A self-contained breathing apparatus (SCBA) should be used when
handling CaFe[12].

o Hand Protection: Wear appropriate chemical-resistant gloves.
o Eye Protection: Chemical splash goggles and a face shield are required[15].

» Skin and Body Protection: Wear a flame-retardant lab coat and appropriate protective
clothing.

Handling and Storage

» Store cylinders in a cool, dry, well-ventilated area away from heat and ignition sources[13].
» Use only with equipment rated for cylinder pressure[11].

e Ground all equipment to prevent static discharge.

e Use a gas cabinet with a leak detection system.

In case of a leak, evacuate the area immediately and do not extinguish a leaking gas fire
unless the leak can be stopped safely[12][13].

Conclusion

Hexafluoro-1,3-butadiene (CaFe) is a critical enabler of advanced semiconductor
manufacturing, providing a robust solution for the high-aspect-ratio etching of dielectric
materials. Its unique plasma chemistry allows for excellent control over etch profiles and high
selectivity to mask and underlayers. While its handling requires stringent safety protocols, the
performance benefits and reduced environmental impact of CaFe make it an indispensable tool
for researchers and process engineers working at the cutting edge of microfabrication.
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BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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